n-Methylornithine

Nicotine biosynthesis Plant alkaloid metabolism Precursor feeding studies

N-Methylornithine (CAS 3485‑66‑3; IUPAC: (2S)-2-amino-5-(methylamino)pentanoic acid; also designated N⁵‑methyl‑L‑ornithine or δ‑N‑methylornithine) is a non‑proteinogenic α‑amino acid derivative of L‑ornithine bearing a methyl substituent on the δ‑amino group. This single N‑methylation preserves the α‑carbon chirality (S‑configuration) while altering the hydrogen‑bonding capacity, basicity, and steric profile of the side chain, thereby conferring distinct molecular recognition properties relative to the parent amino acid and its regioisomers.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 3485-66-3
Cat. No. B12714928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methylornithine
CAS3485-66-3
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCNCCCC(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1
InChIKeyHZVXTZMGAFEVFQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylornithine (CAS 3485-66-3) for Targeted Research Procurement: Compound Class, Baseline Identity, and Selection Rationale


N-Methylornithine (CAS 3485‑66‑3; IUPAC: (2S)-2-amino-5-(methylamino)pentanoic acid; also designated N⁵‑methyl‑L‑ornithine or δ‑N‑methylornithine) is a non‑proteinogenic α‑amino acid derivative of L‑ornithine bearing a methyl substituent on the δ‑amino group [1]. This single N‑methylation preserves the α‑carbon chirality (S‑configuration) while altering the hydrogen‑bonding capacity, basicity, and steric profile of the side chain, thereby conferring distinct molecular recognition properties relative to the parent amino acid and its regioisomers . The compound occurs naturally as a specialised metabolite in plants (e.g., Atropa belladonna) and in bovine brain, and serves as a critical building block in ribosomally synthesised and post‑translationally modified peptide (RiPP) natural products such as the enteropeptins [2].

Why L‑Ornithine, α‑Methylornithine, or N‑Methylputrescine Cannot Replace N‑Methylornithine in Procurement Specifications


Generic substitution among ornithine derivatives is precluded by regiospecific and stereospecific biological recognition. δ‑N‑Methylation routes the compound into a distinct biosynthetic channel: δ‑N‑methylornithine is incorporated intact into the pyrrolidine ring of nicotine (1.25 % incorporation) whereas the α‑N‑methyl regioisomer enters only after demethylation (0.12 % incorporation) [1]. In tropane alkaloid biosynthesis, δ‑N‑methylornithine is utilised (0.63 % incorporation) while the α‑N‑methyl isomer is completely rejected [2]. Moreover, enzymes dedicated to δ‑N‑methylornithine formation or decarboxylation are undetectable in plants that produce N‑methylputrescine, demonstrating that the compound is not a metabolic intermediate on the major polyamine pathway [3]. In the enteropeptin antibiotic family, inversion of the N‑methylornithine‑associated stereocenter alone raises the MIC from 0.090 µM to >96 µM [4]. Consequently, any procurement specification based on generic ‘methylornithine’ without precise positional and stereochemical definition risks acquiring a molecule with zero or severely attenuated activity in the intended application.

Quantitative Differentiation Evidence for N‑Methylornithine (CAS 3485‑66‑3): Head‑to‑Head Comparator Data for Procurement Decisions


10‑Fold Superior Intact Incorporation into Nicotine: δ‑N‑Methylornithine vs α‑N‑Methylornithine

In a direct head-to-head hydroponic feeding experiment with Nicotiana tabacum, δ‑N‑methyl-[¹⁴C]-ornithine yielded radioactive nicotine with a specific incorporation of 1.25 %, whereas α‑N‑methyl-[¹⁴C]-ornithine gave only 0.12 % incorporation. Moreover, the δ‑isomer labelled nicotine solely at C‑2′ and the N‑methyl group, confirming intact incorporation without N‑demethylation; the α‑isomer labelled C‑2′, C‑5′ and the N‑methyl group, consistent with demethylation before ring formation [1].

Nicotine biosynthesis Plant alkaloid metabolism Precursor feeding studies

All‑or‑Nothing Incorporation into Tropane Alkaloids: δ‑N‑Methylornithine Accepted, α‑N‑Methylornithine Completely Excluded

When dl‑δ‑N‑methyl‑¹⁴C‑ornithine‑2‑¹⁴C was fed to Datura stramonium plants, a significant incorporation of activity (0.63 %) was detected in hyoscyamine and hyoscine, with all radioactivity localised at the tropine bridgehead carbon (C‑1, R‑configuration) and on the N‑methyl group. In contrast, the α‑N‑methyl‑¹⁴C‑ornithine‑2‑¹⁴C substrate yielded completely non‑radioactive alkaloids [1].

Tropane alkaloid biosynthesis Hyoscyamine Regioselective precursor utilisation

N‑Methylornithine Stereochemistry Governs Enteropeptin Antibiotic Potency: >1,000‑Fold Difference in MIC

The enteropeptins are sactipeptide antibiotics whose core structure contains an N‑methylornithine residue. Enteropeptin C, featuring the D‑thioaminoketal stereochemistry installed on the N‑methylornithine scaffold, exhibits an MIC of 0.090 µM against the producer strain Enterococcus cecorum. In contrast, epi‑enteropeptin A, which differs only by having the L‑thioaminoketal stereochemistry, shows an MIC >96 µM, representing a >1,000‑fold loss of potency [1].

Enteropeptin antibiotics RiPP natural products Peptide bioactivity screening

δ‑N‑Methylornithine Is Not an Intermediate in N‑Methylputrescine Biosynthesis: Undetectable Methyltransferase and Decarboxylase Activities

In transformed root cultures of Datura stramonium and Atropa belladonna, activities of ornithine δ‑N‑methyltransferase and δ‑N‑methylornithine decarboxylase were undetectable, whereas putrescine N‑methyltransferase (which operates on un‑methylated putrescine) was active at levels comparable to or greater than arginine decarboxylase and ornithine decarboxylase [1]. This demonstrates that δ‑N‑methylornithine does not lie on the canonical N‑methylputrescine biosynthetic route.

N-methylputrescine biosynthesis Polyamine pathway Alkaloid enzymology

Co‑occurrence of δ‑N‑Methylornithine with ε‑N‑Methyllysine in Bovine Brain: Differential Natural Abundance Among Methylated Basic Amino Acids

Analysis of bovine brain protein hydrolysates by ion‑exchange chromatography identified both δ‑N‑methylornithine and ε‑N‑methyl‑L‑lysine, establishing the natural occurrence of these N‑methylated basic amino acids in mammalian tissue [1]. While the original report did not provide absolute quantification, the co‑identification demonstrates that δ‑N‑methylornithine exists in a context alongside other methylated amino acid modifications, rather than as a random metabolic by‑product.

Protein methylation Brain metabolomics Non‑canonical amino acid detection

δ‑N‑Methylornithine as a Natural Plant Constituent: Detection in Atropa belladonda at Trace Levels Distinguishes It from Abundant Free Ornithine

Radio‑feeding experiments with [5‑¹⁴C]‑ and [5‑³H]‑ornithine to Atropa belladonna resulted in the isolation of radioactive δ‑N‑methylornithine, confirming its status as a natural, albeit minor, plant constituent. In contrast, free L‑ornithine pools in the same tissues are present at concentrations orders of magnitude higher and serve as a primary metabolic intermediate [1]. The δ‑N‑methylornithine signal was detected only in tracer‑enriched material, consistent with its role as a specialised rather than a bulk metabolite.

Tropane alkaloid plants Non‑proteinogenic amino acid Phytochemistry

Highest‑Value Application Scenarios for N‑Methylornithine (CAS 3485‑66‑3) Derived from Quantitative Differentiation Evidence


In‑Vivo Isotopic Tracer Studies of Nicotine and Tropane Alkaloid Biosynthesis

The quantitative head‑to‑head data demonstrate that only δ‑N‑methylornithine is incorporated intact into the pyrrolidine ring of nicotine (1.25 % incorporation vs. 0.12 % for the α‑isomer) and into tropane alkaloids (0.63 % vs. 0 %) . Researchers conducting metabolic flux analyses, precursor‑product relationship studies, or biosynthetic pathway elucidation in Solanaceae must therefore procure the δ‑regioisomer. Use of α‑N‑methylornithine or un‑methylated ornithine will generate either false‑negative incorporation results or labelling patterns indicative of demethylation, undermining the experiment's interpretability.

Solid‑Phase Synthesis of Enteropeptin‑Class Antibiotics and Structure‑Activity Relationship (SAR) Studies

The MIC data for enteropeptins containing N‑methylornithine show that stereochemical fidelity at the N‑methylornithine residue is decisive for bioactivity: enteropeptin C (correct stereochemistry) exhibits an MIC of 0.090 µM, whereas epi‑enteropeptin A (inverted stereochemistry) is essentially inactive (MIC >96 µM) . Any solid‑phase peptide synthesis campaign aimed at generating enteropeptin analogs for antibiotic development requires enantiomerically pure, orthogonally protected δ‑N‑methylornithine building blocks. Substitution with standard ornithine or racemic material will yield peptides devoid of antibacterial activity, directly wasting synthesis and screening resources.

Development of Targeted LC‑MS/MS Methods for Methylated Amino Acid Profiling in Biological Matrices

δ‑N‑Methylornithine co‑occurs with ε‑N‑methyllysine and other methylated basic amino acids in mammalian brain and with abundant free ornithine in plant tissues . Accurate quantification in metabolomics or proteomics workflows requires an authentic, high‑purity reference standard that can be chromatographically resolved from its isobaric or structurally similar analogs. Procurement of δ‑N‑methylornithine (CAS 3485‑66‑3) as a certified analytical standard, rather than a generic ‘methylornithine,’ ensures correct retention‑time assignment and prevents mis‑annotation of ε‑N‑methyllysine, N‑methylarginine, or un‑methylated ornithine signals.

Enzymology of N‑Methyltransferases and Amine Oxidases Acting on Non‑Canonical Substrates

The undetectable activities of ornithine δ‑N‑methyltransferase and δ‑N‑methylornithine decarboxylase in plant tissues that nevertheless accumulate tropane alkaloids indicate that δ‑N‑methylornithine does not serve as a general metabolic intermediate on the polyamine pathway . Biochemical laboratories characterising novel methyltransferases or decarboxylases with substrate promiscuity can use δ‑N‑methylornithine as a negative‑control substrate or as a selective probe to distinguish enzyme isoforms. The compound's unique N‑methylation position provides a stringent test of enzyme regiospecificity not achievable with ornithine, α‑methylornithine, or N‑methylputrescine.

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